α2A-Adrenergic Receptor Affinity: Des‑Bromo vs. Brimonidine
The target compound exhibits markedly lower affinity for the human α2A‑adrenergic receptor compared to its 5‑bromo analog brimonidine, directly quantifying the pharmacophoric contribution of the bromine substituent. In competition binding assays using [³H]rauwolscine displacement in CHO cells expressing the human receptor, the des‑bromo compound displays a Ki of 3100 nM, whereas brimonidine achieves a Ki of 2.7 nM under analogous conditions [1]. This represents a >1100‑fold difference in binding affinity.
| Evidence Dimension | α2A‑adrenergic receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 3100 nM |
| Comparator Or Baseline | Brimonidine (5‑bromo analog): 2.7 nM |
| Quantified Difference | >1100‑fold lower affinity (target compound has weaker binding) |
| Conditions | Displacement of [³H]rauwolscine from human α2A‑adrenergic receptor expressed in CHO cells |
Why This Matters
This large affinity gap validates use of the des‑bromo compound as a critical negative control or baseline in SAR studies and confirms that it cannot substitute for brimonidine in α2‑AR functional assays.
- [1] BindingDB. BDBM50055838: Ki = 3.10E+3 nM for human α2A‑adrenergic receptor. View Source
